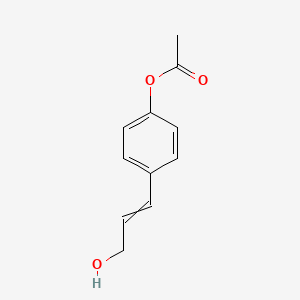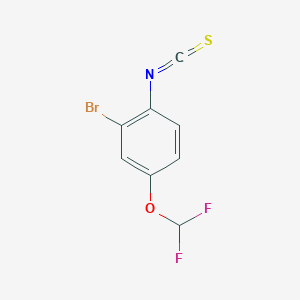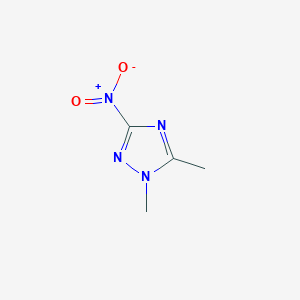
5'-Tosyl-2'-deoxy Cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tosyl-2’-deoxy Cytidine is a nucleoside derivative used primarily in the synthesis of vitamin B12 coenzyme analogs containing 2’-deoxynucleoside . It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the 5’ position of the 2’-deoxy cytidine molecule. This compound has a molecular formula of C16H19N3O6S and a molecular weight of 381.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl-2’-deoxy Cytidine typically involves the tosylation of 2’-deoxy cytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by the selective tosylation at the 5’ position. The reaction is usually carried out in the presence of a base such as pyridine and a tosyl chloride reagent.
Industrial Production Methods: Industrial production of 5’-Tosyl-2’-deoxy Cytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized and dried to obtain a stable, solid form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 5’-Tosyl-2’-deoxy Cytidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an amino-deoxy cytidine derivative.
Scientific Research Applications
5’-Tosyl-2’-deoxy Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs and coenzymes.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is employed in the production of various biochemical reagents and diagnostic tools.
Properties
Molecular Formula |
C16H19N3O6S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13+,15+/m0/s1 |
InChI Key |
IENUZDCEUIARIF-GZBFAFLISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)

![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)



